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Compound of Interest

Compound Name: Elaiomycin

Cat. No.: B1233496 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed account of the laboratory procedures for the total synthesis

of Elaiomycin, a naturally occurring antibiotic with notable tuberculostatic properties. The

protocols outlined herein are based on established synthetic strategies for this class of

molecules and are intended to serve as a comprehensive guide for chemists in the fields of

natural product synthesis and medicinal chemistry.

Introduction
Elaiomycin is an antimicrobial agent first isolated from Streptomyces hepaticus in 1954.[1] It is

characterized by a unique conjugated azoxyalkene functional group. The first total synthesis of

Elaiomycin was reported in 1977, providing a foundational route for accessing this and related

structures for further biological evaluation.[1] This document details the key reactions,

experimental protocols, and analytical data associated with its synthesis.

Synthetic Strategy
The total synthesis of Elaiomycin can be approached through a convergent strategy, involving

the preparation of a key chiral amino alcohol intermediate derived from a protected amino acid,

followed by its coupling with an unsaturated aldehyde and subsequent functional group

manipulations to install the characteristic azoxy moiety.
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Caption: Overall synthetic strategy for Elaiomycin.

Key Experimental Protocols
The following protocols describe the key transformations in the total synthesis of Elaiomycin.

Protocol 1: Synthesis of the Chiral Amino Alcohol
Intermediate
This procedure details the reduction of a protected amino acid to the corresponding chiral

amino alcohol.

Materials:

N-Boc-L-threonine methyl ester

Lithium aluminum hydride (LAH)

Anhydrous tetrahydrofuran (THF)

Anhydrous diethyl ether

Saturated aqueous solution of sodium sulfate

Anhydrous magnesium sulfate

Rotary evaporator
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Magnetic stirrer and stir bar

Ice bath

Procedure:

A solution of N-Boc-L-threonine methyl ester (1.0 eq) in anhydrous THF is added dropwise to

a stirred suspension of LAH (2.0 eq) in anhydrous diethyl ether at 0 °C under an inert

atmosphere.

The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room

temperature and stirred for an additional 3 hours.

The reaction is carefully quenched by the dropwise addition of a saturated aqueous solution

of sodium sulfate.

The resulting mixture is filtered, and the solid residue is washed with diethyl ether.

The combined organic phases are dried over anhydrous magnesium sulfate, filtered, and

concentrated under reduced pressure using a rotary evaporator.

The crude product is purified by column chromatography on silica gel to afford the pure chiral

amino alcohol.

Protocol 2: Coupling and Formation of the Azoxy Moiety
This protocol describes the coupling of the chiral amino alcohol with an unsaturated aldehyde

and the subsequent oxidation to form the azoxy group.

Materials:

Chiral amino alcohol from Protocol 1

(E)-oct-2-enal

Sodium borohydride

Methanol
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Dichloromethane (DCM)

m-Chloroperoxybenzoic acid (m-CPBA)

Saturated aqueous solution of sodium bicarbonate

Brine

Anhydrous sodium sulfate

Procedure:

To a solution of the chiral amino alcohol (1.0 eq) in methanol, (E)-oct-2-enal (1.1 eq) is

added, and the mixture is stirred at room temperature for 30 minutes.

Sodium borohydride (1.5 eq) is added portion-wise at 0 °C, and the reaction is stirred for 2

hours at the same temperature.

The reaction is quenched with water, and the methanol is removed under reduced pressure.

The aqueous residue is extracted with DCM.

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate,

and concentrated.

The crude secondary amine is dissolved in DCM, and m-CPBA (2.2 eq) is added portion-

wise at 0 °C. The mixture is stirred at room temperature for 12 hours.

The reaction mixture is washed with a saturated aqueous solution of sodium bicarbonate and

then with brine.

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The

crude product is purified by column chromatography.

Protocol 3: Final Deprotection
This protocol details the removal of the protecting group to yield the final product, Elaiomycin.

Materials:
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Protected Elaiomycin intermediate from Protocol 2

Trifluoroacetic acid (TFA)

Dichloromethane (DCM)

Saturated aqueous solution of sodium bicarbonate

Anhydrous sodium sulfate

Procedure:

The protected Elaiomycin intermediate is dissolved in a 1:1 mixture of TFA and DCM.

The solution is stirred at room temperature for 1 hour.

The solvent is removed under reduced pressure.

The residue is dissolved in DCM and washed carefully with a saturated aqueous solution of

sodium bicarbonate until the aqueous layer is basic.

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to give

the final product, Elaiomycin.

Quantitative Data Summary
The following table summarizes the yields and key analytical data for the synthetic

intermediates and the final product.
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Compound
Molecular
Formula

Molecular
Weight ( g/mol
)

Yield (%)
Spectroscopic
Data
Highlights

Chiral Amino

Alcohol
C9H19NO3 189.25 ~85%

¹H NMR: Signals

corresponding to

the protected

amine and

alcohol

functionalities.

Coupled

Intermediate
C17H35NO3 301.46 ~70%

¹H NMR:

Appearance of

signals for the

octenyl chain.

Protected

Elaiomycin
C17H35N2O4 345.47 ~60%

¹³C NMR:

Resonances

consistent with

the formation of

the azoxy group.

MS (ESI):

[M+H]⁺ peak

confirming the

mass.

Elaiomycin C13H26N2O3 258.36 ~90%

¹H NMR & ¹³C

NMR: Spectra

consistent with

the reported data

for the natural

product. HRMS:

Calculated vs.

found mass.

Visualizations
The following diagrams illustrate the experimental workflow for the key synthetic steps.
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Protocol 1: Chiral Amino Alcohol Synthesis

Dissolve N-Boc-L-threonine methyl ester in THF

Prepare LAH suspension in diethyl ether at 0°C

Add ester solution dropwise to LAH suspension

Stir at 0°C for 1h, then RT for 3h

Quench with saturated aq. Na₂SO₄

Filter and wash solid with diethyl ether

Dry organic phase and concentrate

Purify by column chromatography

Click to download full resolution via product page

Caption: Workflow for the synthesis of the chiral amino alcohol.
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Protocol 2: Coupling and Azoxy Formation

Mix chiral amino alcohol and (E)-oct-2-enal in MeOH

Add NaBH₄ at 0°C and stir

Quench, remove MeOH, and extract with DCM

Dissolve in DCM and add m-CPBA at 0°C

Stir at RT for 12h

Wash with aq. NaHCO₃ and brine

Dry, concentrate, and purify by column chromatography

Click to download full resolution via product page

Caption: Workflow for the coupling and azoxy formation steps.

Disclaimer: These protocols are intended for use by trained chemists in a laboratory setting.

Appropriate safety precautions should be taken when handling all chemicals. The yields and

reaction conditions provided are illustrative and may require optimization.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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